TRAF-STOP inhibitor 6877002

Description

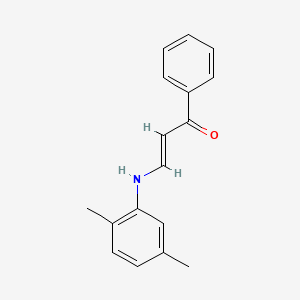

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethylanilino)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO/c1-13-8-9-14(2)16(12-13)18-11-10-17(19)15-6-4-3-5-7-15/h3-12,18H,1-2H3/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARYOFMRLSHZFE-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)N/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433249-94-6 | |

| Record name | 433249-94-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TRAF-STOP Inhibitor 6877002

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The small molecule inhibitor, 6877002, also known as TRAF-STOP 6877002, represents a targeted therapeutic approach for inflammatory diseases by selectively disrupting the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6). This targeted inhibition modulates downstream signaling pathways, primarily the canonical NF-κB pathway, leading to a reduction in the expression of pro-inflammatory cytokines and chemokines. Consequently, 6877002 has demonstrated significant efficacy in preclinical models of atherosclerosis and neuroinflammation by attenuating macrophage activation, monocyte recruitment, and overall inflammatory responses. This document provides a comprehensive overview of the mechanism of action of 6877002, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and experimental workflows.

Core Mechanism of Action: Selective Inhibition of the CD40-TRAF6 Interaction

The primary mechanism of action of 6877002 is its ability to selectively bind to TRAF6, thereby preventing its recruitment to the intracellular domain of the CD40 receptor upon ligand binding.[1] This disruption is crucial as the CD40-TRAF6 signaling axis is a key driver of pro-inflammatory responses in various cell types, particularly macrophages and other antigen-presenting cells.[2] By specifically inhibiting the CD40-TRAF6 interaction, 6877002 leaves other TRAF-dependent signaling pathways, such as those involving TRAF2/3/5, intact. This selectivity is significant as it may help to avoid the broad immunosuppressive effects associated with global CD40 inhibition.[3]

The downstream consequences of inhibiting the CD40-TRAF6 interaction are manifold. The most prominent effect is the suppression of the canonical nuclear factor-kappa B (NF-κB) signaling pathway.[4] This is achieved by reducing the phosphorylation of key signaling intermediates such as Tak1 and the p65 subunit of NF-κB.[4] The inhibition of the canonical NF-κB pathway leads to a significant reduction in the transcription and subsequent secretion of a wide range of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, as well as chemokines like CCL2 and CCL5.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the activity of TRAF-STOP inhibitor 6877002.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity | |||

| Kd (for TRAF6 C-domain) | 97 µM | In vitro | [1] |

| In Vitro Efficacy | |||

| IC50 (NF-κB activation) | 15.9 µM | RAW264.7 macrophages | [1] |

| IC50 (IL-1β expression) | <10 µM | Bone marrow-derived macrophages | [1] |

| Cellular Effects | |||

| Monocyte Recruitment Reduction | 30.5% | In vitro migration assay | [5] |

| In Vivo Efficacy | |||

| Dosage (Atherosclerosis model) | 10 µmol/kg; intraperitoneal injection; once a day; 6 weeks | Apolipoprotein E-deficient (Apoe-/-) mice | [4] |

| Dosage (Neuroinflammation model) | Not specified | Lewis rats and C57BL/6J mice | [6] |

Experimental Protocols

In Vitro Monocyte Trans-Endothelial Migration Assay

This protocol is a generalized procedure to assess the effect of 6877002 on monocyte migration across an endothelial cell layer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs)

-

Human monocytic cell line (e.g., THP-1)

-

Transwell inserts (e.g., 8 µm pore size)

-

Endothelial cell growth medium

-

Monocyte culture medium

-

Chemoattractant (e.g., MCP-1/CCL2)

-

This compound

-

Calcein-AM (or other fluorescent dye for cell labeling)

-

Fluorescence plate reader

Procedure:

-

Endothelial Monolayer Preparation: a. Seed HUVECs onto the upper surface of the Transwell inserts and culture until a confluent monolayer is formed. b. The integrity of the monolayer can be assessed by measuring transendothelial electrical resistance (TEER).

-

Monocyte Preparation: a. Culture THP-1 cells according to standard protocols. b. On the day of the assay, label the THP-1 cells with Calcein-AM. c. Resuspend the labeled monocytes in serum-free medium.

-

Inhibitor Treatment: a. Pre-treat the labeled monocytes with various concentrations of 6877002 or vehicle control for a specified time (e.g., 1 hour).

-

Migration Assay: a. Add the chemoattractant to the lower chamber of the Transwell plate. b. Add the pre-treated monocytes to the upper chamber containing the HUVEC monolayer. c. Incubate the plate for a period sufficient to allow for migration (e.g., 4-6 hours) at 37°C in a 5% CO2 incubator.

-

Quantification: a. After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab. b. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader. c. Calculate the percentage of migration relative to the vehicle control.

Western Blot for NF-κB p65 Phosphorylation

This protocol outlines a general method to determine the effect of 6877002 on the phosphorylation of the NF-κB p65 subunit in macrophages.

Materials:

-

Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW264.7)

-

Macrophage culture medium

-

CD40 agonist (e.g., agonistic anti-CD40 antibody)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed macrophages in culture plates and allow them to adhere. b. Pre-treat the cells with 6877002 or vehicle control for a specified time (e.g., 1 hour). c. Stimulate the cells with a CD40 agonist for a short period (e.g., 15-30 minutes) to induce NF-κB phosphorylation.

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein samples to the same concentration and prepare them with Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against phospho-NF-κB p65 overnight at 4°C. c. Wash the membrane with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.

-

Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system. c. Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., β-actin). d. Quantify the band intensities and normalize the phosphorylated p65 signal to the total p65 and loading control signals.

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Evaluating 6877002 Efficacy

References

- 1. glpbio.com [glpbio.com]

- 2. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting CD40-Induced TRAF6 Signaling in Macrophages Reduces Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Macrophages are activated toward phagocytic lymphoma cell clearance by pentose phosphate pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction to the CD40-TRAF6 Signaling Axis

An In-depth Technical Guide to the Discovery and Development of 6877002, a Selective CD40-TRAF6 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and development of the small molecule inhibitor 6877002. This molecule represents a targeted approach to modulating the inflammatory response by specifically inhibiting the interaction between CD40 and TNF receptor-associated factor 6 (TRAF6).

The CD40 receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, plays a pivotal role in the immune system and inflammatory processes.[1][2] Upon binding with its ligand, CD40L (CD154), CD40 initiates intracellular signaling cascades through the recruitment of TRAF proteins.[1][3] The interaction between CD40 and TRAF6, in particular, is crucial for mediating inflammatory responses in myeloid cells.[4] This specific pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases, including atherosclerosis, neuroinflammation, and rheumatoid arthritis.[1][4][5] The development of inhibitors that selectively target the CD40-TRAF6 interaction, such as 6877002, offers a promising therapeutic strategy to mitigate inflammation while potentially avoiding the broader immunosuppressive effects associated with targeting the entire CD40-CD40L axis.[4][6]

Discovery and Specificity of 6877002

The small molecule inhibitor 6877002 was identified through a structure-based in silico screening approach.[1] This computational drug design strategy aimed to discover compounds that could specifically disrupt the protein-protein interaction between CD40 and TRAF6.[1] Subsequent in vitro and in vivo studies confirmed the efficacy and specificity of 6877002 as a potent inhibitor of this interaction.[1][4]

A key feature of 6877002 is its selectivity for the CD40-TRAF6 pathway over other CD40-TRAF interactions, such as those involving TRAF2, TRAF3, and TRAF5.[4] This specificity is critical, as it allows for the targeted modulation of pro-inflammatory signaling mediated by TRAF6 without interfering with other functions of the CD40 receptor.[4]

Mechanism of Action

The therapeutic effects of 6877002 are derived from its ability to block the recruitment of TRAF6 to the intracellular domain of the CD40 receptor. This inhibition prevents the initiation of downstream signaling cascades that are dependent on the CD40-TRAF6 interaction.[7]

Caption: CD40-TRAF6 signaling pathway and the inhibitory action of 6877002.

By disrupting the CD40-TRAF6 interaction, 6877002 has been shown to:

-

Reduce the phosphorylation of downstream signaling intermediates in the canonical NF-κB pathway.[7]

-

Decrease the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][7]

-

Increase the production of the anti-inflammatory cytokine IL-10.[4]

-

Reduce the expression of chemokine-chemokine receptor pairs CCL2-CCR2 and CCL5-CCR5.[7]

Preclinical Development and Efficacy

The therapeutic potential of 6877002 has been evaluated in various preclinical models of inflammatory diseases.

Neuroinflammation

In models of neuroinflammation, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, 6877002 has demonstrated the ability to reduce the influx of leukocytes into the central nervous system (CNS).[4] Treatment with the inhibitor led to a significant reduction in monocyte-derived macrophages in the CNS.[4] In vitro studies have further shown that 6877002 dose-dependently reduces the trans-endothelial migration of human monocytes.[4]

Atherosclerosis

In a mouse model of atherosclerosis (ApoE-/- mice), 6877002 has been shown to reduce the development and progression of atherosclerotic plaques.[3][7] The inhibitor was found to decrease the recruitment of monocytes and macrophages to the aorta and reduce macrophage activation.[3][6] Furthermore, treatment with 6877002 resulted in a more stable plaque phenotype.[7]

Other Inflammatory Conditions

The efficacy of 6877002 has also been demonstrated in mouse models of peritonitis, polymicrobial sepsis, and collagen-induced arthritis.[1][5] In these models, the inhibitor effectively reduced in vivo inflammation.[1][5]

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in rats have shown that orally administered 6877002 has low bioavailability (8.43%) and is subject to rapid clearance, likely due to a fast first-pass effect in the liver.[3] In vitro studies using human liver microsomes indicated that 6877002 has the potential to inhibit CYP1A2 (IC50 = 4.01 µM), but not other CYP isoforms, suggesting a low potential for drug-drug interactions.[3] The compound is highly bound to plasma proteins.[3]

Importantly, long-term treatment with 6877002 in mice did not show immunosuppressive side effects, with no significant changes observed in peripheral blood lymphocytes, granulocytes, or monocytes.[8] Furthermore, no overt signs of toxicity were observed in various in vivo studies.[5] An assessment of cardiovascular risk showed no inhibition of the hERG ion channel.[3]

Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Kd) | |||

| TRAF1 | 142 µM | Surface Plasmon Resonance | [1] |

| TRAF2 | 144 µM | Surface Plasmon Resonance | [1] |

| TRAF3 | 99 µM | Surface Plasmon Resonance | [1] |

| TRAF6 | 141 µM | Surface Plasmon Resonance | [1] |

| Pharmacokinetics | |||

| Oral Bioavailability | 8.43% | Rat | [3] |

| In Vitro Activity | |||

| CYP1A2 Inhibition (IC50) | 4.01 µM | Human Liver Microsomes | [3] |

Experimental Protocols

In Vitro Trans-endothelial Migration Assay

This assay is used to assess the ability of monocytes to migrate across a layer of endothelial cells, mimicking the blood-brain barrier.

Caption: Workflow for an in vitro trans-endothelial migration assay.

Methodology:

-

Human brain endothelial cells are cultured on a porous membrane insert to form a monolayer, creating an in vitro blood-brain barrier (BBB) model.

-

Human monocytes are isolated from peripheral blood.

-

Monocytes are pre-treated with varying concentrations of 6877002 or a vehicle control.

-

The treated monocytes are then added to the upper chamber of the BBB model.

-

After an incubation period, the number of monocytes that have migrated through the endothelial cell layer to the lower chamber is quantified.

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis.

Methodology:

-

EAE is induced in Lewis rats or C57BL/6J mice by immunization with a specific myelin antigen and an adjuvant.

-

Following immunization, animals are treated daily with 6877002 or a vehicle control via intraperitoneal injection.

-

The clinical severity of EAE is scored daily based on a standardized scale of motor deficits.

-

At the end of the study, the central nervous system tissue is harvested for histological and immunological analysis to quantify the infiltration of immune cells.

Conclusion

The small molecule inhibitor 6877002 represents a significant advancement in the targeted therapy of inflammatory diseases. Its specific inhibition of the CD40-TRAF6 interaction provides a mechanism to quell inflammation without inducing broad immunosuppression. The preclinical data strongly support its therapeutic potential in a range of conditions, from neuroinflammation to atherosclerosis. While further development is needed to address its pharmacokinetic properties, 6877002 serves as a valuable lead compound and a powerful tool for dissecting the role of the CD40-TRAF6 signaling axis in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 6. alzdiscovery.org [alzdiscovery.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. WO2014033122A1 - Inhibitors of cd40-traf6 interaction - Google Patents [patents.google.com]

An In-depth Technical Guide on the Inhibition of the TRAF6 Signaling Pathway by TRAF-STOP 6877002

For Researchers, Scientists, and Drug Development Professionals

- November 10, 2025

Introduction

Tumor Necrosis Factor Receptor (TNFR)-Associated Factors (TRAFs) are a family of intracellular signaling proteins that are crucial mediators in the signaling pathways of the TNFR superfamily and the Interleukin-1 receptor/Toll-like receptor (IL-1R/TLR) superfamily.[1][2] These proteins function as adapter molecules and E3 ubiquitin ligases, playing a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell survival, and proliferation.[1][2] TRAF-mediated signaling typically leads to the activation of key transcription factors such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3][4][5]

Among the six identified TRAF family members, TRAF6 is unique in its role as a critical signaling mediator for both the TNFR superfamily and the IL-1R/TLR superfamily.[6] Dysregulation of TRAF6 signaling is implicated in various inflammatory and autoimmune diseases, making it a compelling therapeutic target. This guide focuses on a specific small molecule inhibitor, TRAF-STOP 6877002, which selectively targets the interaction between CD40 and TRAF6.[7] By blocking this interaction, the inhibitor shows potential in anti-atherosclerotic and anti-inflammatory applications.[7]

This technical whitepaper provides a comprehensive overview of the TRAF6 signaling pathway, the mechanism of inhibition by TRAF-STOP 6877002, detailed experimental protocols for studying its effects, and a summary of relevant quantitative data.

The CD40-TRAF6 Signaling Pathway

The interaction between the co-stimulatory receptor CD40 and its ligand CD40L is a critical event in the activation of antigen-presenting cells, such as macrophages and B cells. Upon CD40L binding, CD40 recruits TRAF proteins to its cytoplasmic domain, initiating downstream signaling cascades. TRAF6 is a key player in this process, leading to the activation of the canonical NF-κB pathway and MAPKs.[3][6]

The signaling cascade is initiated by the recruitment of TRAF6 to the activated CD40 receptor. This leads to the auto-ubiquitination of TRAF6, which then acts as an E3 ubiquitin ligase to catalyze the K63-linked polyubiquitination of other signaling molecules.[8][9] This ubiquitination serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-activated kinase 1) complex. Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα).[8] Phosphorylated IκBα is targeted for degradation, allowing the p50/p65 NF-κB heterodimer to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α, IL-1β, and IL-6.[6][7]

Quantitative Data for TRAF-STOP 6877002

The following table summarizes the available quantitative data for the small molecule inhibitor TRAF-STOP 6877002 and a structurally similar compound, 6860766. The data highlights the binding affinities and cellular activities of these inhibitors.

| Compound | Target Interaction | Assay Type | IC50 / Binding Affinity (µM) | Cell Type / System | Effect |

| TRAF-STOP 6877002 | CD40-TRAF6 | Cellular Assay | 16 | Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of CD40-induced IL-1β expression |

| CD40-TRAF6 | Cellular Assay | 50 | Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of CD40-induced IL-6 expression | |

| TRAF6 | Surface Plasmon Resonance (SPR) | 141 | Purified Protein | Binding Affinity | |

| TRAF1 | Surface Plasmon Resonance (SPR) | 142 | Purified Protein | Binding Affinity | |

| TRAF2 | Surface Plasmon Resonance (SPR) | 144 | Purified Protein | Binding Affinity | |

| TRAF3 | Surface Plasmon Resonance (SPR) | 99 | Purified Protein | Binding Affinity | |

| 6860766 | TRAF6 | Surface Plasmon Resonance (SPR) | 59 | Purified Protein | Binding Affinity |

| TRAF1 | Surface Plasmon Resonance (SPR) | 51 | Purified Protein | Binding Affinity | |

| TRAF2 | Surface Plasmon Resonance (SPR) | 30 | Purified Protein | Binding Affinity | |

| TRAF3 | Surface Plasmon Resonance (SPR) | 37 | Purified Protein | Binding Affinity |

Data compiled from ResearchGate.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize TRAF-STOP 6877002.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To determine the binding affinity of TRAF-STOP 6877002 to purified TRAF proteins.

Methodology:

-

Protein Immobilization: Purified recombinant TRAF1, TRAF2, TRAF3, and TRAF6 C-terminal domains are immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

-

Analyte Preparation: TRAF-STOP 6877002 is serially diluted in a suitable running buffer (e.g., HBS-EP+) to a range of concentrations.

-

Binding Analysis: The diluted compound is injected over the sensor chip surface. The association and dissociation of the compound are monitored in real-time by measuring the change in the refractive index at the surface.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

Cell-Based Assay for Cytokine Inhibition

Objective: To measure the inhibitory effect of TRAF-STOP 6877002 on CD40-induced cytokine production in macrophages.

Methodology:

-

Cell Culture: Bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with various concentrations of TRAF-STOP 6877002 or a vehicle control (e.g., DMSO) for a specified time.

-

Cell Stimulation: The cells are then stimulated with a CD40 agonist (e.g., anti-CD40 antibody or recombinant CD40L) to induce cytokine production.

-

Cytokine Measurement: After an incubation period, the cell culture supernatant is collected. The concentrations of cytokines such as IL-1β and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[11][12]

Western Blot for NF-κB Pathway Activation

Objective: To assess the effect of TRAF-STOP 6877002 on the phosphorylation of key proteins in the NF-κB signaling pathway.

Methodology:

-

Cell Treatment and Lysis: BMDMs are treated with TRAF-STOP 6877002 and stimulated with a CD40 agonist as described above. At various time points, the cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of Tak1 and NF-κB p65, as well as total protein antibodies for loading controls.

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein or a loading control to determine the relative level of pathway activation.[7]

Conclusion

TRAF-STOP 6877002 is a selective inhibitor of the CD40-TRAF6 interaction that demonstrates the potential to modulate inflammatory responses.[7] By disrupting a key node in the pro-inflammatory signaling cascade, this compound reduces the activation of the canonical NF-κB pathway and subsequent cytokine production. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of TRAF6 inhibitors as a novel therapeutic strategy for a range of inflammatory and autoimmune diseases. Future studies should aim to further optimize the potency and selectivity of such inhibitors and to explore their efficacy in relevant preclinical disease models.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. scbt.com [scbt.com]

- 3. TRAF molecules in cell signaling and in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Evolving Role of TRAFs in Mediating Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Evolving Role of TRAFs in Mediating Inflammatory Responses [frontiersin.org]

- 6. www-users.med.cornell.edu [www-users.med.cornell.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of ubiquitin transfer promoted by TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Selective Inhibition of the CD40-TRAF6 Interaction by the Small Molecule 6877002

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the small molecule inhibitor 6877002, a selective antagonist of the CD40-TRAF6 signaling axis. It details the inhibitor's mechanism of action, summarizes its quantitative effects in various experimental models, outlines detailed protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The interaction between CD40, a member of the tumor necrosis factor (TNF) receptor superfamily, and its ligand CD154 (CD40L) is a critical co-stimulatory signal in the adaptive and innate immune systems. Upon ligand binding, CD40 recruits TNF receptor-associated factors (TRAFs) to its cytoplasmic tail, initiating downstream signaling cascades. The interaction with TRAF6, in particular, is essential for activating the canonical NF-κB pathway, which drives the expression of numerous pro-inflammatory cytokines and chemokines.[1][2][3]

Dysregulation of the CD40-TRAF6 axis is implicated in a range of inflammatory and autoimmune diseases, including atherosclerosis, neuroinflammation, and rheumatoid arthritis.[1][3][4] While blocking the entire CD40-CD40L interaction has shown therapeutic promise, it has also been associated with systemic side effects.[3][5] A more targeted approach is the downstream inhibition of specific signaling nodes. The small molecule 6877002 (also referred to as TRAF-STOP 6877002) was identified as a selective inhibitor that disrupts the protein-protein interaction between CD40 and TRAF6, thereby ameliorating inflammation while potentially preserving other TRAF-dependent signaling pathways.[3][5][6] This guide consolidates the available technical data on this compound.

Quantitative Data Presentation

The efficacy and binding characteristics of 6877002 have been quantified across various biochemical and cellular assays. The following tables summarize these key metrics.

Table 1: Binding Affinity and In Vitro Inhibition

| Parameter | Target/Assay | Value | Cell Type / System | Source(s) |

| Binding Affinity (Kd) | TRAF6 C-domain | 97 µM | Cell-free | [7] |

| TRAF1 C-domain | 142 µM | Surface Plasmon Resonance | [3] | |

| TRAF2 C-domain | 144 µM | Surface Plasmon Resonance | [3] | |

| TRAF3 C-domain | 99 µM | Surface Plasmon Resonance | [3] | |

| IC50 | LPS-induced NF-κB Activation | 15.9 µM | RAW264.7 Macrophages | |

| anti-CD40-induced IL-1β Expression | <10 µM | Bone Marrow-Derived Macrophages | ||

| Inhibition | CD40-induced ROS Production | 35.1% Reduction | Human Monocytes | [8] |

Table 2: Cellular and In Vivo Pharmacological Effects

| Model | Treatment Regimen | Key Outcomes | Source(s) |

| Atherosclerosis (Apoe-/- Mice) | 10 µmol/kg/day, i.p., 6 weeks | Reduced atherosclerotic plaque area. | [1][2] |

| Diet-Induced Obesity (C57BL/6 Mice) | 10 µmol/kg/day, i.p., 6 weeks | Improved insulin sensitivity; reduced hepatosteatosis and adipose tissue inflammation. | [2] |

| Neuroinflammation (EAE) (Rats & Mice) | Daily treatment for 6 days (rats) or 3 weeks (mice) | Reduced CNS infiltration of monocyte-derived macrophages; ameliorated disease severity in rats. | [4][8] |

| Diabetic Retinopathy (STZ-induced Diabetic Mice) | 20 µM, s.c., weekly for 8 months | Ameliorated retinal vascular leakage and capillary degeneration; halted TNF-α and VEGF production. | [9] |

| Collagen-Induced Arthritis (Mice) | Oral or i.p. administration | Reduced joint inflammation and arthritis score. | [10][11] |

| Osteoclastogenesis (In Vitro) | 0-20 µM, 5-6 days | Significantly inhibited CD40L and RANKL-induced differentiation of BMMs into osteoclasts. | [2] |

| Cytokine Expression (BMDMs, In Vitro) | 10 µM, 10 min - 24 h | Reduced CD40-induced expression of TNF-α, IL-1β, IL-6, IL-12, and iNOS. | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on published studies involving 6877002.

Protocol: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol details the procedure for measuring the effect of 6877002 on cytokine expression in primary macrophages following CD40 stimulation.

-

Cell Culture:

-

Harvest bone marrow from the femurs and tibias of C57BL/6 mice.

-

Culture the bone marrow cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into bone marrow-derived macrophages (BMDMs).

-

-

Inhibitor Treatment and Stimulation:

-

Plate the differentiated BMDMs in 24-well plates at a density of 5 x 105 cells/well.

-

Pre-treat the cells with 6877002 at a final concentration of 10 µM (or desired dose range) for 1 hour. Include a vehicle control (e.g., DMSO).

-

Stimulate the cells by adding an agonistic anti-CD40 antibody (e.g., clone FGK45) to a final concentration of 10 µg/mL.

-

Incubate for 6 to 24 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Quantification of Cytokines:

Protocol: In Vivo Atherosclerosis Mouse Model

This protocol describes the application of 6877002 in a murine model of atherosclerosis.

-

Animal Model:

-

Use 12-week-old male Apolipoprotein E-deficient (Apoe-/-) mice.[2]

-

Feed the mice a normal chow diet.

-

-

Inhibitor Administration:

-

Analysis:

-

At the end of the treatment period, sacrifice the mice and perfuse the arterial tree.

-

Dissect the aorta and perform en face analysis of the atherosclerotic plaque area using Oil Red O staining.

-

For histological analysis, embed the aortic root in OCT, section, and stain with Hematoxylin and Eosin (H&E) or other specific stains to analyze plaque composition.

-

Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for determining the binding kinetics of 6877002 to TRAF proteins.

-

Immobilization:

-

Covalently immobilize the purified C-terminal domain of a TRAF protein (e.g., TRAF6, TRAF2) onto a CM5 sensor chip via amine coupling.

-

-

Binding Analysis:

-

Prepare a series of dilutions of 6877002 in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of 6877002 over the sensor chip surface at a constant flow rate.

-

Record the binding response in resonance units (RU).

-

After each injection, regenerate the sensor surface with a suitable regeneration solution (e.g., a pulse of NaOH or glycine-HCl).

-

-

Data Interpretation:

-

Subtract the response from a reference flow cell to correct for non-specific binding.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[3]

-

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the action of 6877002.

Caption: CD40-TRAF6 signaling pathway and point of inhibition by 6877002.

Caption: Workflow for an in vitro cytokine inhibition assay using 6877002.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. researchgate.net [researchgate.net]

- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 5. Discovery of small molecule CD40-TRAF6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TRAF-STOP 6877002 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]

- 7. MilliporeSigma Calbiochem CD40-TRAF6 Signaling Inhibitor, 6877002 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 8. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of CD40-TRAF6-dependent inflammatory activity halts the onset of diabetic retinopathy in streptozotocin-diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory, but not osteoprotective, effect of the TRAF6/CD40 inhibitor 6877002 in rodent models of local and systemic osteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Role of TRAF-STOP Inhibitor 6877002 in NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor 6877002, known as a TRAF-STOP, and its specific role in modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. The document details its mechanism of action, presents quantitative efficacy data, and outlines key experimental protocols for its evaluation.

Introduction to NF-κB Signaling and the Role of TRAF6

The NF-κB family of transcription factors is a cornerstone of the cellular response to inflammatory and stress stimuli.[1][2] These proteins regulate the expression of numerous genes involved in immunity, inflammation, cell proliferation, and survival.[3][4] Dysregulation of the NF-κB pathway is implicated in a wide range of chronic inflammatory diseases, autoimmune disorders, and cancers.[2]

There are two primary NF-κB activation pathways: the canonical (classical) and the non-canonical (alternative).[2][3][5] The canonical pathway, a primary target for therapeutic intervention, is typically triggered by pro-inflammatory cytokines like TNF-α, lipopolysaccharide (LPS), and through receptor engagement, such as the interaction between CD40 and its ligand (CD40L).[3][5]

A critical adaptor protein in this pathway is the TNF Receptor-Associated Factor 6 (TRAF6). Upon activation of receptors like CD40, TRAF6 is recruited to the receptor's cytoplasmic domain.[5][6] This event initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex, subsequent degradation of the IκB inhibitor, and the translocation of the active NF-κB dimer (typically p50/p65) into the nucleus to drive gene expression.[3][7]

TRAF-STOP inhibitor 6877002 is a cell-permeable, bioavailable small molecule specifically designed to disrupt the functional coupling between CD40 and TRAF6.[8] By selectively targeting this interaction, it effectively inhibits the downstream activation of the canonical NF-κB pathway.[9]

Mechanism of Action of this compound

The primary mechanism of 6877002 is the selective inhibition of the CD40-TRAF6 interaction.[6][8][9] This specificity is a key attribute, as it leaves other CD40-TRAF interactions, such as those with TRAF2, TRAF3, and TRAF5, intact, thereby preserving certain aspects of CD40-mediated immunity.[8]

The inhibition of the CD40-TRAF6 axis by 6877002 leads to several downstream consequences:

-

Reduced Phosphorylation: The inhibitor reduces the CD40-induced phosphorylation of key signaling intermediates in the canonical NF-κB pathway, including Tak1 and the p65 subunit of NF-κB.[9]

-

Inhibition of Monocyte and Macrophage Activation: It blocks classical monocyte activation, leukocyte recruitment, and macrophage activation and migration.[9][10]

-

Decreased Pro-inflammatory Cytokine Production: In bone marrow-derived macrophages (BMDMs), 10 μM of the inhibitor significantly reduces the CD40-induced expression of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-12.[9][11]

The following diagrams illustrate the canonical NF-κB pathway and the specific point of intervention by inhibitor 6877002.

Caption: The Canonical NF-κB Signaling Pathway initiated by CD40.

Caption: Mechanism of TRAF-STOP 6877002 disrupting CD40-TRAF6 interaction.

Quantitative Data Summary

The efficacy of this compound has been quantified across various assays and models. The data below is compiled from publicly available resources.

| Parameter | Value | Assay / Model System | Source |

| Binding Affinity (Kd) | 97 µM | Direct affinity interaction with TRAF6 C-domain | [12] |

| IC50 | 15.9 µM | LPS-induced NF-κB activation in RAW 264.7 cells | |

| IC50 | <10 µM | Anti-CD40 antibody-stimulated IL-1β expression in BMDMs | |

| In Vitro Dosage | 10 µM | Reduction of CD40-induced cytokine expression in BMDMs | [9] |

| In Vivo Dosage | 10 µmol/kg/day | Intraperitoneal injection in Apoe-/- mice | [6][9] |

| Therapeutic Effect | Halted progression | Established atherosclerosis in Apoe-/- mice | [9] |

| Therapeutic Effect | Reduced plaque area | Early atherosclerosis in Apoe-/- mice | [9] |

| Cellular Effect | ~40% reduction | M1 macrophages in gonadal adipose tissue of DIO mice |

Experimental Protocols

Evaluating the effect of 6877002 on NF-κB signaling requires specific and robust methodologies. Below are detailed protocols for key experiments.

This assay quantifies the transcriptional activity of NF-κB by measuring the expression of a luciferase reporter gene under the control of NF-κB response elements.[13][14][15]

Objective: To measure the dose-dependent inhibition of NF-κB activation by 6877002.

Methodology:

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HeLa 57A) in a 96-well plate.[14][16]

-

Transfect cells with a plasmid containing the firefly luciferase gene downstream of an NF-κB response element. Co-transfect with a Renilla luciferase plasmid (under a constitutive promoter) to serve as an internal control for transfection efficiency and cell viability.[15][17]

-

-

Inhibitor Treatment:

-

After 24 hours, replace the medium.

-

Pre-incubate the cells with varying concentrations of this compound (dissolved in DMSO) or vehicle control for 1-2 hours.

-

-

Stimulation:

-

Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 10 ng/mL) or by co-culture with CD40L-expressing cells.

-

Incubate for 6-24 hours.

-

-

Cell Lysis and Luciferase Measurement:

-

Wash cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the lysate to a white-walled luminometer plate.

-

Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activity sequentially in a plate luminometer.[17]

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold induction relative to the unstimulated, vehicle-treated control.

-

Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

-

Western blotting is used to detect changes in the levels and phosphorylation status of key proteins in the NF-κB signaling cascade.[7][18]

Objective: To assess the effect of 6877002 on the phosphorylation of p65 and the degradation of IκBα.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., BMDMs or RAW 264.7) and allow them to adhere.

-

Pre-treat cells with 6877002 or vehicle for 1 hour.

-

Stimulate with an appropriate agonist (e.g., LPS or anti-CD40 antibody) for a time course (e.g., 0, 15, 30, 60 minutes).[7]

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein phosphorylation.[7]

-

Quantify total protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-NF-κB p65 (Ser536)

-

Total NF-κB p65

-

IκBα

-

β-Actin or GAPDH (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane again with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Perform densitometric analysis to quantify the relative protein levels, normalizing phosphorylated proteins to their total counterparts and all proteins to the loading control.

-

Co-IP is used to demonstrate a direct physical interaction between proteins and can validate that 6877002 disrupts the binding of TRAF6 to CD40.

Objective: To show that 6877002 inhibits the interaction between CD40 and TRAF6.

Methodology:

-

Cell Culture and Transfection:

-

In a suitable cell line (e.g., HEK293), transiently transfect expression vectors for tagged versions of the proteins, such as FLAG-TRAF6 and HA-CD40.[19]

-

-

Treatment and Lysis:

-

Treat the transfected cells with 6877002 or vehicle control for the desired time.

-

Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation (the "Pull-Down"):

-

Pre-clear the cell lysates with protein A/G agarose beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (the "bait," e.g., anti-FLAG antibody) overnight at 4°C.[19][20]

-

Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the immunoprecipitated samples (the eluates) and input lysates by Western blotting.

-

Probe separate blots with antibodies against both the "bait" (e.g., anti-FLAG) and the potential interacting "prey" protein (e.g., anti-HA). A reduced amount of co-precipitated HA-CD40 in the 6877002-treated sample would indicate that the inhibitor disrupts the interaction.

-

Caption: General experimental workflow for testing NF-κB pathway inhibitors.

Conclusion

This compound is a potent and selective small molecule that modulates the canonical NF-κB signaling pathway. Its targeted mechanism—the specific disruption of the CD40-TRAF6 interaction—prevents the downstream phosphorylation cascade, leading to reduced activation of NF-κB and a subsequent decrease in the expression of inflammatory mediators.[8][9] The quantitative data and experimental protocols provided herein offer a robust framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in treating NF-κB-driven inflammatory diseases such as atherosclerosis.[6][9][10]

References

- 1. A beginner's guide to NF-kappaB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. raybiotech.com [raybiotech.com]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 5. NF-kB pathway overview | Abcam [abcam.com]

- 6. glpbio.com [glpbio.com]

- 7. researchgate.net [researchgate.net]

- 8. TRAF-STOP 6877002 | CD40-TRAF6 inhibitor | Probechem Biochemicals [probechem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. xcessbio.com [xcessbio.com]

- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 12. MilliporeSigma Calbiochem CD40-TRAF6 Signaling Inhibitor, 6877002 25 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]

- 13. indigobiosciences.com [indigobiosciences.com]

- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Inhibition of TRAF6 ubiquitin-ligase activity by PRDX1 leads to inhibition of NFKB activation and autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]

TRAF-STOP 6877002: A Deep Dive into its Effects on Monocyte Activation

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of TRAF-STOP 6877002, a selective inhibitor of the CD40-TRAF6 signaling pathway, on monocyte activation. By summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms, this document serves as a valuable resource for scientists and professionals engaged in immunology, inflammation, and drug discovery.

Core Mechanism of Action

TRAF-STOP 6877002 exerts its effects by specifically blocking the interaction between the costimulatory receptor CD40 and TNF receptor-associated factor 6 (TRAF6). This targeted inhibition disrupts the downstream signaling cascade, primarily the canonical NF-κB pathway, which is crucial for the expression of pro-inflammatory genes in monocytes and macrophages.[1][2][3] This selective action leaves the CD40-TRAF2/3/5 interactions intact, which are associated with preserving classical immune responses.[2][4]

Quantitative Effects on Monocyte and Macrophage Function

The following tables summarize the key quantitative effects of TRAF-STOP 6877002 on various aspects of monocyte and macrophage biology.

Table 1: Effect of TRAF-STOP 6877002 on Monocyte Migration

| Parameter | Treatment of Monocytes | Effect | Reference |

| In vitro monocyte migration | TRAF-STOP 6877002 | 30.5% reduction in recruitment | [5] |

| Trans-endothelial migration | TRAF-STOP 6877002 | Strong, dose-dependent reduction | [6] |

Table 2: Effect of TRAF-STOP 6877002 on Monocyte Surface Marker Expression

| Cell Type | Marker | Effect | Reference |

| Classical Monocytes | CD40 | Reduced frequency of CD40high cells and overall expression | [4] |

| Classical Monocytes | β2-integrin subunits (CD18, CD11a, CD11b) | Reduced expression | [4] |

| Human Monocytes | CD14+ subset | Relative decrease | [7] |

| Classical Monocytes (CD14+) | HLA-DR, CD80, CD86 | Trend towards reduced expression | [7] |

Table 3: Effect of TRAF-STOP 6877002 on Macrophage Cytokine and Chemokine Production

| Cell Type | Cytokine/Chemokine | Effect | Reference |

| Bone Marrow-Derived Macrophages (BMDMs) | TNF-α, IL-1β, IL-6, IL-10, IL-12, iNOS | Reduced CD40-induced expression | [5] |

| Bone Marrow-Derived Macrophages (BMDMs) | CCL2-CCR2, CCL5-CCR5 | Decreased expression | [1] |

| Human Monocytes | TNF, IL-6 | Decreased production | [6] |

| Human Monocytes | IL-10 | Increased production | [6] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action and experimental approaches, the following diagrams are provided.

Caption: CD40-TRAF6 signaling pathway and the inhibitory action of TRAF-STOP 6877002.

Caption: Experimental workflow for assessing the effects of TRAF-STOP 6877002 on monocyte activation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on TRAF-STOP 6877002.

Human Monocyte Isolation

This protocol describes the isolation of human monocytes from peripheral blood mononuclear cells (PBMCs).

-

Materials:

-

Ficoll-Paque PLUS

-

PBS (Phosphate-Buffered Saline)

-

RPMI-1640 medium

-

Human CD14 MicroBeads

-

MACS columns and separator

-

-

Procedure:

-

Dilute peripheral blood with an equal volume of PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer undisturbed at the plasma-Ficoll interface.

-

Collect the mononuclear cell layer and transfer to a new centrifuge tube.

-

Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat this wash step.

-

Resuspend the PBMC pellet in MACS buffer.

-

Add Human CD14 MicroBeads and incubate for 15 minutes at 4-8°C.

-

Wash the cells and resuspend in MACS buffer.

-

Place a MACS column in the magnetic field of a MACS separator.

-

Apply the cell suspension onto the column.

-

Wash the column with MACS buffer. The unlabeled cells will pass through.

-

Remove the column from the separator and place it on a collection tube.

-

Pipette MACS buffer onto the column and firmly flush out the magnetically labeled CD14+ monocytes.

-

In Vitro Monocyte Migration Assay

This assay quantifies the chemotactic response of monocytes.

-

Materials:

-

Transwell inserts (5 µm pore size)

-

RPMI-1640 medium with 1% human albumin

-

Chemoattractant (e.g., CCL2)

-

TRAF-STOP 6877002

-

-

Procedure:

-

Pre-treat isolated human monocytes with TRAF-STOP 6877002 or vehicle control for 1 hour.

-

Add RPMI-1640 medium with 1% human albumin containing a chemoattractant to the lower chamber of the Transwell plate.

-

Add the pre-treated monocytes (e.g., 0.5 x 106 cells in 100 µl of medium) to the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 90 minutes).

-

After incubation, remove the upper chamber.

-

Quantify the number of migrated cells in the lower chamber using a cell counter or by flow cytometry.

-

Flow Cytometry for Monocyte Surface Marker Expression

This protocol details the staining and analysis of monocyte surface markers.

-

Materials:

-

FACS buffer (PBS with 0.5% BSA and 2 mM EDTA)

-

Fluorochrome-conjugated antibodies against human CD14, CD16, HLA-DR, CD80, CD86, CD40, CD11b, CD18, CD11a.

-

Isotype control antibodies.

-

TRAF-STOP 6877002

-

CD40 agonist (e.g., G28.5 antibody)

-

-

Procedure:

-

Treat isolated human monocytes with TRAF-STOP 6877002 (e.g., 2.5 µM) for 1 hour.

-

Stimulate the cells with a CD40 agonist (e.g., G28.5) for 16 hours.[7]

-

After stimulation, wash the cells with cold FACS buffer.

-

Resuspend the cells in FACS buffer.

-

Add the antibody cocktail (or single antibodies and isotype controls in separate tubes) to the cells.

-

Incubate for 30 minutes at 4°C in the dark.

-

Wash the cells twice with FACS buffer to remove unbound antibodies.

-

Resuspend the cells in FACS buffer for analysis.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to quantify the expression of markers on different monocyte subsets (e.g., classical CD14++, intermediate CD14++CD16+, and non-classical CD14+CD16++).

-

ELISA for Cytokine Production

This protocol is for measuring cytokine concentrations in the supernatant of cultured monocytes/macrophages.

-

Materials:

-

ELISA kits for human TNF-α, IL-6, and IL-10.

-

Cell culture supernatant from treated and stimulated monocytes.

-

Microplate reader.

-

-

Procedure:

-

Culture human monocytes and treat them with TRAF-STOP 6877002 followed by stimulation with a CD40 agonist as described in the flow cytometry protocol.

-

After the 16-hour stimulation period, centrifuge the cell culture plates to pellet the cells.

-

Carefully collect the supernatant without disturbing the cell pellet.

-

Perform the ELISA for TNF-α, IL-6, and IL-10 according to the manufacturer's instructions for the specific kits.

-

Briefly, this involves:

-

Adding standards and samples to the antibody-coated microplate.

-

Incubating to allow cytokine binding.

-

Washing the plate.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubating and washing.

-

Adding the substrate and stopping the reaction.

-

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

-

References

- 1. An Unbiased Flow Cytometry-Based Approach to Assess Subset-Specific Circulating Monocyte Activation and Cytokine Profile in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of CD40-TRAF6 interactions by the small molecule inhibitor 6877002 reduces neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of Human Monocyte Subsets by Whole Blood Flow Cytometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting CD40-Induced TRAF6 Signaling in Macrophages Reduces Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of CD40(L)-TRAF signaling in inflammation and resolution—a double-edged sword - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Standard Protocols for Flow Cytometry for monocytes, macrophages, DC and T cells [protocols.io]

TRAF-STOP Inhibitor 6877002: A Deep Dive into its Impact on Inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor, TRAF-STOP 6877002, and its role in modulating inflammatory cytokine production. By selectively targeting the interaction between CD40 and Tumor Necrosis Factor Receptor-Associated Factor 6 (TRAF6), this inhibitor presents a promising therapeutic strategy for a range of inflammatory diseases. This document details the underlying signaling pathways, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to generate these findings.

Core Mechanism: Selective Inhibition of the CD40-TRAF6 Signaling Axis

TRAF-STOP inhibitor 6877002 is a selective inhibitor of the CD40-TRAF6 signaling pathway.[1] Upon binding of its ligand, CD40L, the cell surface receptor CD40 recruits several TRAF proteins to initiate downstream signaling cascades. While TRAF2, TRAF3, and TRAF5 are also recruited to CD40, the interaction with TRAF6 is particularly crucial for driving pro-inflammatory responses, especially in myeloid cells.[2] By specifically blocking the CD40-TRAF6 interaction, 6877002 effectively dampens the inflammatory cascade without interfering with other CD40-mediated signaling that may be important for immune homeostasis.[3][4] This targeted approach aims to reduce the risk of broad immunosuppression that can be associated with less specific inhibitors of the CD40 pathway.[2][3]

The downstream effects of inhibiting the CD40-TRAF6 axis are primarily mediated through the canonical NF-κB pathway.[1][3] TRAF6 is a key upstream activator of this pathway, and its inhibition by 6877002 leads to reduced phosphorylation of critical signaling intermediates, ultimately resulting in decreased transcription of pro-inflammatory genes.[1][3]

Quantitative Impact on Cytokine Production

The efficacy of this compound in modulating cytokine production has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings from studies involving human monocytes and murine bone marrow-derived macrophages (BMDMs).

Table 1: Effect of this compound on Cytokine Production in Human Monocytes

| Cytokine | Cell Type | Treatment Conditions | Change in Production | Reference |

| TNF | Human Monocytes | 2.5 μM 6877002 + G28.5 (agonistic CD40 antibody) for 16h | Decreased | [4][5] |

| IL-6 | Human Monocytes | 2.5 μM 6877002 + G28.5 (agonistic CD40 antibody) for 16h | Decreased | [4][5] |

| IL-10 | Human Monocytes | 2.5 μM 6877002 + G28.5 (agonistic CD40 antibody) for 16h | Increased | [4][5] |

| ROS | Human Monocytes | 1-10 μM 6877002 + G28.5 (agonistic CD40 antibody) for 16h | Dose-dependent decrease | [5][6] |

Table 2: Effect of this compound on Gene Expression in Murine Bone Marrow-Derived Macrophages (BMDMs)

| Gene | Cell Type | Treatment Conditions | Change in Expression | Reference |

| TNF-α | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

| IL-1β | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

| IL-6 | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

| IL-10 | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

| IL-12 | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

| iNOS | Murine BMDMs | 10 μM 6877002 (10 min - 24h) + CD40 stimulation | Decreased | [1] |

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams are provided.

Caption: CD40-TRAF6 signaling and its inhibition by 6877002.

Caption: Workflow for in vitro cytokine profiling with 6877002.

Detailed Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited literature. For specific details, it is recommended to consult the primary research articles.

In Vitro Inhibition of Cytokine Production in Human Monocytes

-

Isolation of Human Monocytes: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. Monocytes are then purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads.

-

Cell Culture and Treatment: Purified monocytes are cultured in appropriate media (e.g., RPMI-1640 supplemented with fetal calf serum, penicillin, and streptomycin). Cells are pre-incubated with this compound (e.g., at a concentration of 2.5 μM) or vehicle control for 1 hour.[4]

-

Stimulation: Following pre-incubation, monocytes are stimulated with an agonistic CD40 antibody (e.g., G28.5) for 16 hours to induce CD40 signaling.[4]

-

Cytokine Measurement: After the stimulation period, the cell culture supernatant is collected. The concentrations of various cytokines (e.g., TNF, IL-6, IL-10) are quantified using enzyme-linked immunosorbent assays (ELISAs) according to the manufacturer's instructions.[4]

-

ROS Measurement: To measure reactive oxygen species (ROS) production, cells can be loaded with a fluorescent probe (e.g., CellROX Deep Red Reagent) during the final stages of stimulation, followed by analysis using flow cytometry.

In Vitro Inhibition of Cytokine Gene Expression in Murine Bone Marrow-Derived Macrophages (BMDMs)

-

Generation of BMDMs: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are then cultured for several days in media containing macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.

-

Cell Culture and Treatment: Differentiated BMDMs are plated and treated with this compound (e.g., at a concentration of 10 μM) for a specified period (e.g., 10 minutes to 24 hours).[1]

-

Stimulation: Following inhibitor treatment, the cells are stimulated to activate the CD40 pathway.

-

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the BMDMs using a suitable RNA isolation kit. The RNA is then reverse-transcribed into cDNA. The expression levels of target cytokine genes (e.g., Tnf, Il1b, Il6, Il10, Il12, Nos2) are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is typically normalized to a housekeeping gene (e.g., Gapdh).

Conclusion

This compound demonstrates a clear and potent ability to modulate inflammatory cytokine production by selectively targeting the CD40-TRAF6 signaling axis. The quantitative data from in vitro studies consistently show a reduction in key pro-inflammatory cytokines and an increase in the anti-inflammatory cytokine IL-10 in human monocytes. These findings, supported by detailed experimental protocols, underscore the potential of 6877002 as a valuable research tool and a promising candidate for further therapeutic development in the context of inflammatory diseases. The provided signaling pathway and experimental workflow diagrams offer a visual guide to the underlying mechanisms and methodologies for researchers in the field.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Role of CD40(L)-TRAF signaling in inflammation and resolution—a double-edged sword [frontiersin.org]

- 3. Targeting CD40-Induced TRAF6 Signaling in Macrophages Reduces Atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

The TRAF6 Inhibitor 6877002: A Dual-Faceted Role in Inflammatory Bone Loss

For Immediate Release

A comprehensive analysis of the small molecule inhibitor 6877002, targeting TNF receptor-associated factor 6 (TRAF6), reveals a significant anti-inflammatory capacity in various preclinical models of inflammatory bone loss. However, its efficacy as a direct osteoprotective agent presents a more nuanced picture, with recent evidence suggesting a context-dependent role and potential therapeutic value in periodontitis.

This technical guide provides an in-depth review of the existing research on the 6877002 inhibitor, focusing on its mechanism of action, and its effects in models of periodontitis and other inflammatory bone loss conditions. This document is intended for researchers, scientists, and drug development professionals in the fields of immunology, bone biology, and pharmacology.

Executive Summary

The inhibitor 6877002 targets the E3 ubiquitin ligase TRAF6, a critical downstream signaling molecule for various immune receptors, including CD40, RANK, and receptors for inflammatory cytokines like TNFα and IL-1β. By interfering with the CD40-TRAF6 interaction, 6877002 has been shown to modulate inflammatory responses. While one major study highlights its anti-inflammatory effects in models of arthritis and systemic osteolysis but finds it lacks a direct osteoprotective effect, a more recent study demonstrates its potential in alleviating periodontitis-associated bone loss by suppressing osteoclastogenesis. This suggests that the therapeutic utility of 6877002 in bone disorders may be specific to the underlying inflammatory context, with particular promise for diseases like periodontitis where inflammation is a primary driver of bone destruction.

The CD40-TRAF6 Signaling Axis in Inflammatory Bone Loss

The interaction between the CD40 receptor and its ligand (CD40L) plays a pivotal role in immune cell activation and inflammation. Upon binding of CD40L, CD40 recruits TRAF6, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory cytokines and mediators of bone resorption.[1] In the context of periodontitis, this pathway is implicated in the excessive osteoclast activity that leads to alveolar bone destruction.[1] Similarly, in rheumatoid arthritis and other inflammatory conditions, the TRAF6-mediated signaling contributes to joint inflammation and systemic bone loss.

dot

Caption: CD40-TRAF6 Signaling Pathway and the Action of 6877002.

Efficacy of 6877002 in Preclinical Models

Periodontitis Model

A recent study investigated the therapeutic potential of a TRAF6 inhibitor, referred to as "TRAF-STOP" with 6877002 being a known example of this class, in a ligature-induced periodontitis model in mice.[1] The study found that local injection of the TRAF6 inhibitor significantly alleviated alveolar bone loss.[1]

Table 1: Effect of TRAF-STOP on Alveolar Bone Loss in a Mouse Model of Periodontitis

| Treatment Group | Bone Volume/Total Volume (BV/TV, %) | Trabecular Thickness (Tb.Th, mm) | Trabecular Number (Tb.N, 1/mm) | Trabecular Separation (Tb.Sp, mm) |

| Control | 45.3 ± 2.1 | 0.07 ± 0.005 | 6.1 ± 0.4 | 0.11 ± 0.008 |

| Periodontitis + Vehicle | 28.7 ± 1.9 | 0.05 ± 0.004 | 4.2 ± 0.3 | 0.18 ± 0.01 |

| Periodontitis + TRAF-STOP | 39.8 ± 2.5 | 0.06 ± 0.006 | 5.5 ± 0.5 | 0.13 ± 0.009 |

*p < 0.05 compared to Periodontitis + Vehicle group. Data are presented as mean ± SD. (Data synthesized from descriptive text in the source)

Other Inflammatory Bone Loss Models

In contrast, a study evaluating 6877002 in rodent models of local and systemic osteolysis, including collagen-induced arthritis, ovariectomy-induced osteoporosis, and RANKL-induced bone loss, found that while the inhibitor reduced inflammation, it did not prevent bone loss.[2]

Table 2: Effect of 6877002 on Bone Parameters in a Collagen-Induced Arthritis Mouse Model

| Treatment Group | Trabecular Bone Volume (%) | Cortical Bone Parameters |

| Vehicle | Not specified | No significant difference |

| 6877002 | No significant difference | No significant difference |

Table 3: Effect of 6877002 on Bone Parameters in Ovariectomized Rats and RANKL-Treated Mice

| Model | Treatment Group | Trabecular and Cortical Bone Loss |

| Ovariectomized Rats | 6877002 | No effect |

| RANKL-Treated Mice | 6877002 | No effect |

Experimental Protocols

Ligature-Induced Periodontitis in Mice

This model is used to mimic the bacterial plaque-induced inflammation and subsequent alveolar bone loss seen in human periodontitis.

Protocol:

-

Animal Model: C57BL/6J mice (male, 8 weeks old).

-

Anesthesia: Intraperitoneal injection of pentobarbital sodium.

-

Ligature Placement: A 5-0 silk ligature is placed around the cervix of the maxillary second molar.

-

Inhibitor Administration: A hydrogel loaded with the TRAF6 inhibitor is locally injected into the gingival sulcus.

-

Duration: The ligature remains in place for a specified period (e.g., 2 weeks).

-

Analysis: After euthanasia, the maxillae are harvested for micro-computed tomography (μCT) analysis of bone parameters and histological analysis of osteoclast numbers.

dot

Caption: Workflow for Ligature-Induced Periodontitis Model.

Collagen-Induced Arthritis in Mice

This is a widely used model for rheumatoid arthritis, characterized by joint inflammation and bone erosion.

Protocol:

-

Animal Model: DBA/1 mice.

-

Immunization: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant.

-

Booster: A booster immunization is given 21 days later.

-

Inhibitor Administration: 6877002 is administered orally or via intraperitoneal injection daily.

-

Clinical Assessment: Arthritis severity is scored based on paw swelling and inflammation.

-

Analysis: At the end of the study, paws and other relevant tissues are collected for histological analysis and bone parameter measurements.

In Vitro Osteoclastogenesis Assay

This assay is used to assess the direct effect of compounds on the formation of osteoclasts, the bone-resorbing cells.

Protocol:

-

Cell Source: Bone marrow-derived macrophages (BMMs) are isolated from the femurs and tibias of mice.

-

Cell Culture: BMMs are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to promote proliferation and survival.

-

Differentiation: Osteoclast differentiation is induced by the addition of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and, in some experiments, CD40L.

-

Inhibitor Treatment: Cells are treated with varying concentrations of 6877002.

-

Staining: After several days, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Quantification: The number of TRAP-positive multinucleated cells (osteoclasts) is counted.

Discussion and Future Directions

The available data on the 6877002 inhibitor in the context of inflammatory bone loss present an intriguing dichotomy. On one hand, its inability to protect against bone loss in systemic models like ovariectomy-induced osteoporosis and collagen-induced arthritis suggests that it may not be a potent anti-resorptive agent on its own.[2] This could be because other signaling pathways, independent of TRAF6, are more dominant in driving bone resorption in these conditions.

On the other hand, its efficacy in the ligature-induced periodontitis model is promising and points towards a therapeutic niche for this class of inhibitors.[1] In periodontitis, the inflammatory component is a direct and primary driver of localized bone destruction. By targeting the TRAF6-mediated inflammatory cascade, 6877002 may effectively uncouple inflammation from bone resorption in this specific disease context.

Future research should focus on elucidating the precise molecular mechanisms that account for these differential effects. Head-to-head studies comparing the efficacy of 6877002 in different periodontitis models (e.g., ligature-induced vs. bacterial infection models) would be valuable. Furthermore, combination therapies, pairing 6877002 with established anti-resorptive agents like bisphosphonates, could be explored for systemic bone loss disorders where inflammation is a contributing factor.

Conclusion

The TRAF6 inhibitor 6877002 is a potent anti-inflammatory agent with a complex role in the modulation of bone loss. While its utility as a standalone osteoprotective agent in systemic bone loss diseases may be limited, it holds significant promise for the treatment of periodontitis, where localized inflammation is the key pathological driver. Further investigation into its context-dependent efficacy will be crucial for its potential clinical translation in the management of inflammatory bone disorders.

References

exploring 6877002's role in insulin resistance

An In-Depth Technical Guide on the Role of microRNA-143 in Insulin Resistance

Introduction

Insulin resistance is a pathological condition in which cells fail to respond normally to the hormone insulin. It is a key feature of type 2 diabetes and metabolic syndrome. MicroRNAs (miRNAs), a class of small non-coding RNA molecules, have emerged as critical regulators of gene expression and are implicated in the pathogenesis of various diseases, including insulin resistance.[1] This guide provides a comprehensive overview of the role of microRNA-143 (miR-143) in the development of insulin resistance, with a focus on its molecular mechanisms, experimental validation, and potential as a therapeutic target.

Recent studies have demonstrated that miR-143 expression is frequently dysregulated in metabolic diseases.[1] Elevated levels of miR-143 have been observed in the liver of obese mouse models and in the serum and urine of patients with metabolic syndrome.[1][2] This upregulation is associated with impaired glucose metabolism and insulin sensitivity.[1][3]